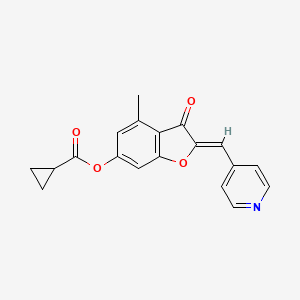![molecular formula C15H20N2O3 B6502443 1-acetyl-N-[2-(4-methoxyphenyl)ethyl]azetidine-3-carboxamide CAS No. 1396686-80-8](/img/structure/B6502443.png)
1-acetyl-N-[2-(4-methoxyphenyl)ethyl]azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-[2-(4-methoxyphenyl)ethyl]azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-[2-(4-methoxyphenyl)ethyl]azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of suitable precursors. One common method involves the reaction of an appropriate amine with a halogenated compound under basic conditions to form the azetidine ring.
Introduction of the Acetyl Group: The acetyl group can be introduced by reacting the azetidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable aryl halide and a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-[2-(4-methoxyphenyl)ethyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or methoxyphenyl groups can be replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Aryl halides, nucleophiles, and suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-acetyl-N-[2-(4-methoxyphenyl)ethyl]azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Azetidine derivatives are explored for their use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is investigated for its potential use in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[2-(4-methoxyphenyl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-acetyl-2-methyl-Azetidine
- N-(4-Methoxyphenyl)acetamide
- 4-Methoxyphenethyl isocyanate
Uniqueness
1-acetyl-N-[2-(4-methoxyphenyl)ethyl]azetidine-3-carboxamide is unique due to its specific combination of functional groups and the azetidine ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-acetyl-N-[2-(4-methoxyphenyl)ethyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11(18)17-9-13(10-17)15(19)16-8-7-12-3-5-14(20-2)6-4-12/h3-6,13H,7-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAMEMDLHDXMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(difluoromethoxy)phenyl]-1,3,6-trimethyl-5-nitro-1,2,3,4-tetrahydropyrimidin-2-one](/img/structure/B6502363.png)

![(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate](/img/structure/B6502371.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502378.png)
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide](/img/structure/B6502409.png)
![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide](/img/structure/B6502418.png)
![1-acetyl-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide](/img/structure/B6502437.png)
![1-(1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone](/img/structure/B6502447.png)
![3-Azetidinecarboxamide, N-(3-methoxypropyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-](/img/structure/B6502451.png)
![ethyl 2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]formamido}acetate](/img/structure/B6502456.png)
![(2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6502459.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6502461.png)

